o-Toluic acid, alpha-(3,4-dimethylbenzoyl)-
Description
o-Toluic acid, alpha-(3,4-dimethylbenzoyl)-, is a substituted benzoic acid derivative characterized by an o-toluic acid (2-methylbenzoic acid) backbone with an additional 3,4-dimethylbenzoyl group at the alpha position. This structure confers unique physicochemical properties, distinguishing it from simpler toluic acid isomers and other aromatic carboxylic acids.
Synthesis and Structural Features:
The compound can be synthesized via Friedel-Crafts acylation, where acyl chlorides such as 3,4-dimethylbenzoyl chloride react with aromatic substrates under catalytic conditions . Evidence from chrysene acylation studies suggests that increasing the molar ratio of acyl chloride can yield multiple isomeric products, highlighting the influence of substituent positioning on reaction outcomes .
Pyrolysis studies also indicate that such compounds may form under high-temperature conditions, as observed in GC-MS analyses of pyrolysis products .
Properties
CAS No. |
50439-02-6 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-14(9-12(11)2)16(18)10-13-5-3-4-6-15(13)17(19)20/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
ZOOUBGRVRUUFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
The primary synthetic approach to o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- involves Friedel-Crafts acylation , where 3,4-dimethylbenzoyl chloride reacts with o-toluic acid or its derivatives under catalytic conditions.
- Reaction conditions: Typically performed in organic solvents such as dichloromethane or toluene, under reflux.
- Catalysts: Lewis acids like aluminum chloride (AlCl3) or other suitable catalysts facilitate the acylation.
- Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.
This method leverages the electrophilic substitution of the aromatic ring by the acyl chloride, introducing the 3,4-dimethylbenzoyl group at the alpha position relative to the carboxylic acid.
Catalytic Oxidation Followed by Acylation (Industrial Scale)
On an industrial scale, a more efficient two-step process is commonly employed:
- Catalytic oxidation of o-xylene to produce o-toluic acid:
- Catalysts such as cobalt salts are used.
- The oxidation proceeds through methylbenzyl alcohol and methylbenzaldehyde intermediates.
- Reaction complexity arises from side products like benzoic acid and xylenols.
- Friedel-Crafts acylation of the obtained o-toluic acid with 3,4-dimethylbenzoyl chloride to yield the target compound.
This route benefits from the use of o-xylene as both reactant and solvent, allowing for recycling and economic advantages. The process requires careful control to avoid over-oxidation to phthalic acid derivatives and to maximize yield and purity.
General Laboratory Synthetic Procedures (Based on Related Substituted Benzoyl Derivatives)
A detailed synthetic protocol for related substituted benzoyl compounds, which can be adapted for o-Toluic acid, alpha-(3,4-dimethylbenzoyl)-, involves the following steps:
| Step | Procedure Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| A | Preparation of substituted ethyl 3-oxo-3-phenylpropanoates | Carbonyldiimidazole activation of benzoic acid in THF, followed by reaction with magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile at room temperature | Formation of ethyl 3-oxo-3-phenylpropanoate intermediate |
| B | Conversion to ethyl 2-benzoyl-3-(dimethylamino)acrylates | Reaction of intermediate with N,N-dimethylformamide diethyl acetal in toluene at 110 ℃ | Formation of dimethylaminoacrylate derivative |
| C | Substitution with amines | Treatment with amines in EtOH/Et2O at room temperature | Formation of substituted products as E/Z isomer mixtures |
| D | Oxidative cyclization | Reaction with PhI(OAc)2 in dichloroethane at 120 ℃ | Formation of cyclized products |
Though this procedure is for related benzoyl derivatives, the initial activation and acylation steps are analogous and provide a framework for synthesizing alpha-substituted toluic acids.
Crystallization and Purification Techniques
A critical aspect of preparation is the isolation of high-purity o-Toluic acid derivatives from complex reaction mixtures. A patented industrial method for toluic acid isomer purification involves:
- Catalytic oxidation of xylene isomers to toluic acid mixtures.
- Removal of catalyst and solids from the reaction mixture.
- Preparation of a concentrated toluic acid solution .
- Introduction of this solution into a cooled, moving slurry of seed crystals of the corresponding toluic acid isomer to induce crystallization from a supersaturated solution.
- Control of slurry concentration and temperature (e.g., 25–45% slurry concentration, 65–90 °F temperature) is essential to optimize crystal formation and prevent crystallizer fouling.
- The process allows recovery of highly pure toluic acid isomers with excellent yields and recycling of solvents and intermediates.
This crystallization approach is adaptable for isolating o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- after synthesis, ensuring product purity suitable for further applications.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Acylation of o-toluic acid with 3,4-dimethylbenzoyl chloride | 3,4-dimethylbenzoyl chloride, AlCl3 or Lewis acid | Reflux in DCM or toluene | Direct, well-known method | Requires careful control to avoid polyacylation |
| Catalytic Oxidation + Acylation | Oxidation of o-xylene to o-toluic acid, then Friedel-Crafts acylation | Cobalt catalyst, 3,4-dimethylbenzoyl chloride | Oxidation at elevated temp; acylation reflux | Industrial scalability, solvent recycling | Complex side reactions, requires purification |
| Multi-step Ethyl Ester Route (Lab scale) | Activation of benzoic acid, malonate addition, amine substitution, oxidative cyclization | Carbonyldiimidazole, magnesium chloride, triethylamine, PhI(OAc)2 | Room temp to 120 ℃ | Versatile for substituted derivatives | Multi-step, requires intermediate purification |
| Crystallization Purification | Controlled crystallization from supersaturated solutions | Seed crystals of toluic acid isomer | 65–90 °F, controlled slurry concentration | High purity, excellent yield | Requires precise process control |
Research Findings and Data Highlights
- The Friedel-Crafts acylation method remains the cornerstone for synthesizing alpha-substituted toluic acids, including the 3,4-dimethylbenzoyl derivative, with yields and selectivity influenced by catalyst choice and reaction conditions.
- Industrial oxidation methods provide a cost-effective route to o-toluic acid, which can be further functionalized; however, side products necessitate advanced purification strategies.
- Crystallization techniques employing seed crystals and controlled supersaturation have proven effective in isolating high-purity toluic acid isomers, which is critical for downstream applications.
- Laboratory synthetic procedures involving carbonyldiimidazole activation and malonate intermediates offer adaptable pathways for related compounds, though direct application to this compound requires adaptation.
Chemical Reactions Analysis
Types of Reactions: o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biological research to study its effects on cellular processes and metabolic pathways. It may also serve as a model compound for studying the behavior of similar aromatic carboxylic acids in biological systems.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Industrially, o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- is used in the production of dyes, pigments, and pharmaceuticals. It is also employed as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of o-toluic acid, alpha-(3,4-dimethylbenzoyl)- with related compounds:
Key Observations :
Physicochemical Properties
- Acidity (pKa) : Methyl and dimethyl substituents on the aromatic ring reduce acidity compared to unsubstituted benzoic acid due to electron-donating effects. For example, o-toluic acid (pKa ~3.9) is less acidic than benzoic acid (pKa ~4.2) .
- Thermal Stability : Pyrolysis of Su-His derivatives generates 3,4-dimethylbenzoyl esters, suggesting thermal lability under high-heat conditions .
Analytical Detection
- GC-MS : Compounds like o-toluic acid and 3,4-dimethylbenzoic acid are detectable in environmental samples (e.g., PM2.5) using derivatization and GC-MS protocols .
- UV-Vis Spectroscopy: Methylation minimally alters UV absorption profiles; for example, methylated chrysene derivatives show spectra similar to non-methylated counterparts .
Biological Activity
o-Toluic acid, alpha-(3,4-dimethylbenzoyl)- is a derivative of o-toluic acid that has garnered attention for its potential biological activities. This compound's structural features suggest it may exhibit various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
o-Toluic acid is characterized by the following chemical structure:
- Chemical Formula : C₁₀H₁₂O₂
- Molecular Weight : 164.20 g/mol
- CAS Number : 161050-58-4
The compound features a methyl group at the ortho position relative to the carboxylic acid group, which influences its biological activity.
1. Antibacterial Activity
Research has indicated that o-toluic acid derivatives possess significant antibacterial properties. A study focusing on various substituted benzoic acids demonstrated that compounds similar to o-toluic acid exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 40 to 80 μM against common pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of o-toluic acid derivatives has been explored in several studies. For example, a series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids were tested for their antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. The results indicated that these derivatives exhibited GI50 values ranging from 0.15 to 1.4 μM, suggesting potent anticancer effects .
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of o-toluic acid derivatives. Studies have shown that compounds with similar structural motifs can inhibit key inflammatory pathways, such as the NF-kB signaling pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines .
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of o-toluic acid derivatives were synthesized and tested against Helicobacter pylori. The results indicated that certain derivatives displayed superior antibacterial efficacy compared to standard antibiotics, highlighting their potential as therapeutic agents in treating bacterial infections resistant to conventional treatments .
Case Study 2: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of o-toluic acid derivatives on A549 lung cancer cells using the MTT assay. The study revealed that several derivatives induced significant apoptosis in cancer cells at concentrations as low as 10 μM, demonstrating their potential utility in cancer therapy .
Research Findings Summary Table
Q & A
Basic: What are the key physical properties of o-toluic acid and its derivatives, and how do these properties influence experimental design?
Answer:
The physical properties of o-toluic acid derivatives, such as melting point (mp), boiling point (bp), and solubility, are critical for selecting reaction solvents, purification methods, and storage conditions. For example:
- o-Toluic acid has a mp of 107–108°C and bp of 258–260°C .
- Derivatives like 3,5-dinitro-2-methylbenzoic acid (from nitration) exhibit higher mp due to nitro group stabilization .
Table 1: Comparative physical properties of toluic acid isomers
| Compound | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|
| o-Toluic acid | 107–108 | 258–260 |
| m-Toluic acid | 109.9 | — |
| p-Toluic acid | 179.6 | — |
These data guide solvent selection (e.g., high-boiling solvents for reflux) and crystallization protocols.
Basic: What purification methods are recommended for o-toluic acid derivatives, particularly after synthesis?
Answer:
Recrystallization and chromatography are common:
- Recrystallization : Use ethanol/water mixtures for o-toluic acid derivatives due to their moderate solubility in hot ethanol and poor solubility in cold water .
- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients is effective for isolating nitrated derivatives (e.g., 3,5-dinitro-2-methylbenzoic acid) .
Basic: How can NMR spectroscopy resolve structural ambiguities in o-toluic acid derivatives?
Answer:
1H and 13C NMR are critical for distinguishing regioisomers and functional groups:
- 1H NMR : The aromatic proton splitting pattern in o-toluic acid (e.g., deshielded protons adjacent to the methyl and carboxyl groups) confirms substitution patterns .
- 13C NMR : Carboxylic acid carbonyl signals (~170 ppm) and methyl group shifts (~20 ppm) aid in structural assignment .
- Complementary techniques : IR spectroscopy identifies carboxyl (C=O stretch at ~1680 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
Advanced: How can continuous-flow reactors optimize the nitration of o-toluic acid?
Answer:
Continuous-flow systems enhance safety and efficiency in highly exothermic nitration reactions:
- Process design : Mixed acid (H2SO4/HNO3) at 60°C with a residence time of 15 minutes achieves 96% yield of 3,5-dinitro-2-methylbenzoic acid .
- Kinetic control : Isothermal conditions prevent thermal runaway, and precise residence time minimizes byproducts .
Table 2: Continuous-flow nitration parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Residence Time | 15 min |
| Yield | 96% |
| Productivity | 1586 g/h |
Advanced: What challenges arise in interpreting NMR spectra of o-toluic acid derivatives, and how are they addressed?
Answer:
Key challenges include:
- Signal overlap : Aromatic protons in ortho-substituted derivatives produce complex splitting patterns. Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve overlaps .
- Dynamic effects : Carboxylic acid proton exchange broadens signals. Deuterate the solvent (e.g., D2O) or use DEPT-135 for carbon assignment .
Advanced: How can computational modeling predict reactivity trends in o-toluic acid derivatives?
Answer:
- DFT calculations : Predict electrophilic substitution sites (e.g., nitration at the 3- and 5-positions due to methyl and carboxyl directing effects) .
- Solvent effects : COSMO-RS models optimize solvent selection for reactions by simulating solubility and transition-state stabilization .
Advanced: How should researchers address contradictory data in kinetic studies of o-toluic acid reactions?
Answer:
Contradictions often arise from unaccounted variables:
- Case study : Batch vs. continuous-flow nitration kinetics. Batch data may overestimate activation energy due to heat transfer limitations, while flow systems provide isothermal conditions .
- Mitigation : Use in-line analytics (e.g., FTIR, HPLC) for real-time monitoring and validate models with Arrhenius plots .
Advanced: What strategies are used to explore the biological activity of o-toluic acid derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
